1-Pyridin-3-yl-cyclopentanecarboxylic acid amide, 95%
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Overview
Description
1-Pyridin-3-yl-cyclopentanecarboxylic acid amide is a chemical compound with a molecular weight of 191.23 . It is a derivative of 1-Pyridin-3-yl-cyclopentanecarboxylic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using two methods: using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of 1-Pyridin-3-yl-cyclopentanecarboxylic acid amide can be represented by the linear formula C11H13NO2 . The InChI code for this compound is 1S/C11H13NO2/c13-10(14)11(5-1-2-6-11)9-4-3-7-12-8-9/h3-4,7-8H,1-2,5-6H2,(H,13,14) .Chemical Reactions Analysis
While specific chemical reactions involving 1-Pyridin-3-yl-cyclopentanecarboxylic acid amide are not available in the search results, it’s worth noting that similar compounds have been synthesized using various methods, including the use of magnesium oxide nanoparticles .Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Pyridin-3-yl-cyclopentanecarboxylic acid amide include a molecular weight of 191.23 and a linear formula of C11H13NO2 . The compound is stored at ambient temperature .Properties
IUPAC Name |
1-pyridin-3-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-10(14)11(5-1-2-6-11)9-4-3-7-13-8-9/h3-4,7-8H,1-2,5-6H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYNQSBZVCLFSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CN=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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